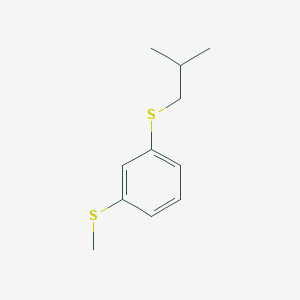
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of the phenyl ring using industrial nitrating agents.
Continuous Esterification: Continuous esterification processes using methanol and acid catalysts in a flow reactor to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and palladium on carbon for the reduction of the nitro group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for the hydrolysis of the ester group.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Substituted Phenyl Derivatives: Nucleophilic substitution yields various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2s)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2s)-2-(4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to the combination of the nitrophenyl group and the morpholine ring, which imparts distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
920799-17-3 |
|---|---|
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
Clé InChI |
KQFMYMIZSUXILO-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



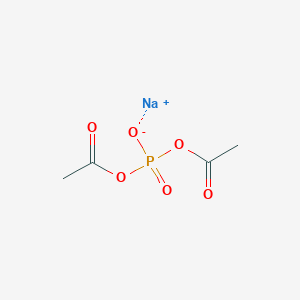
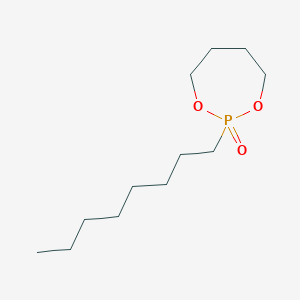
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
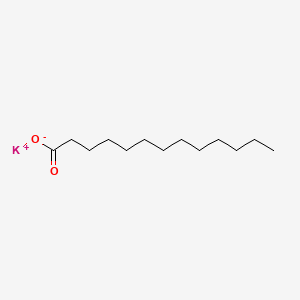
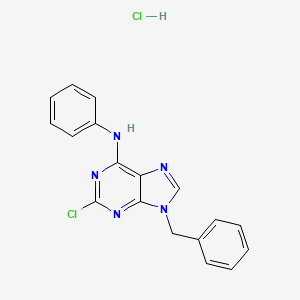
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
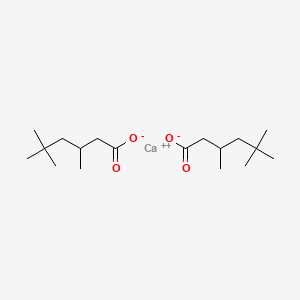
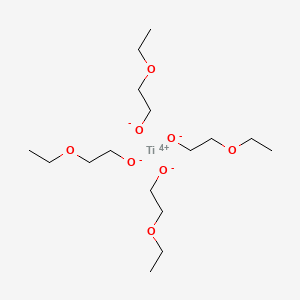
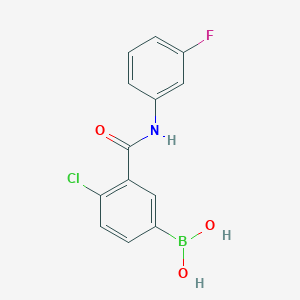
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
